Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate
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Description
The compound "Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate" is not directly mentioned in the provided papers. However, the papers discuss various ethyl ester derivatives with potential biological activities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial and antimycobacterial activities, as well as cytotoxicity against Vero cells . Another study reports the synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with potential anticancer properties . Lastly, the hydrogen-bonded supramolecular structures of three ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been analyzed, demonstrating different dimensionalities in their molecular arrangements .
Synthesis Analysis
The synthesis of related ethyl ester derivatives involves various starting materials and conditions. For example, ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate using side chains of different lengths and substituents . Another synthesis method reported is the microwave-assisted condensation of substituted aldehydes, ethyl 3-oxobutanoate, and urea, using potassium tert-butoxide as a catalyst, which is a rapid and efficient process for obtaining ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives .
Molecular Structure Analysis
The molecular structures of ethyl ester derivatives are characterized by their hydrogen-bonded supramolecular arrangements. For instance, ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate forms a chain structure through a combination of N-H...N and C-H...N hydrogen bonds. In contrast, ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylate molecules are linked into complex sheets via multiple hydrogen bonds, including N-H...O, N-H...N, C-H...N, and C-H...π(arene) interactions. The ethyl 5-amino-1-(2,6-difluorophenyl)-1H-imidazole-4-carboxylate forms a three-dimensional framework through N-H...N and C-H...O hydrogen bonds .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate." However, the synthesis of related compounds suggests that these ethyl ester derivatives can undergo various chemical transformations, such as condensation reactions, to introduce different substituents and achieve desired biological activities .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate" are not explicitly discussed, the studies on similar compounds provide insights into their properties. The derivatives are synthesized and evaluated for biological activities, which implies that they possess certain solubility characteristics, stability under physiological conditions, and the ability to interact with biological targets. The supramolecular structures of the imidazole derivatives suggest that these compounds may have unique solid-state properties influenced by their hydrogen-bonding patterns .
Scientific Research Applications
1. Structural Analysis and Chemical Properties
The structural analysis of similar compounds, such as ethyl 5-methyl-10-(2,4,6-trimethylphenyl)-8-oxa-1,2,9-triazabicyclo[5.3.0]deca-3,5,9-triene-2-carboxylate, has been a subject of study. The research focused on the conformation of rings within these molecules, which is significant in understanding their chemical behavior and potential applications (Beltrame et al., 1993).
2. Reaction with Hydrogen Peroxide
Research on the reaction of hydrogen peroxide with β- and γ-oxo-acids and esters, including compounds like ethyl 4-oxovalerate, has been explored. This study is important for understanding the chemical behavior and potential for creating novel compounds through such reactions (Cubbon & Hewlett, 1968).
3. Catalysis and Polymerization
Zinc anilido-oxazolinate complexes, involving compounds similar to Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate, have been studied for their catalytic activities, particularly in initiating ring-opening polymerization. This research contributes to the field of materials science and polymer chemistry (Chen et al., 2007).
4. Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives, involving reactions with compounds like ethyl 3-oxovalerate, has been investigated for its pharmacological potential. This research has implications in drug development and understanding of medicinal chemistry (Senda et al., 1974).
5. Electrochemical Methods in Synthesis
Electrochemical methods have been employed in synthesizing derivatives of Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate, contributing to the field of electrochemistry and its applications in organic synthesis (Kumari & Sharma, 2011).
properties
IUPAC Name |
ethyl 5-oxo-5-(2,4,6-trimethylphenyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-5-19-15(18)8-6-7-14(17)16-12(3)9-11(2)10-13(16)4/h9-10H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYKXQXJYJJPKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate |
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